2-(4-chlorophenyl)-N-(4-piperidin-1-ylphenyl)acetamide
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Overview
Description
2-(4-chlorophenyl)-N-(4-piperidin-1-ylphenyl)acetamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chlorophenyl group, a piperidinyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(4-piperidin-1-ylphenyl)acetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzoyl chloride with piperidine to form 4-chlorophenylpiperidin-4-ol.
Acetylation: The intermediate is then acetylated using acetic anhydride to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-(4-piperidin-1-ylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Amines or other reduced forms.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-chlorophenyl)-N-(4-piperidin-1-ylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biology: The compound is used in research to understand its effects on cellular processes and receptor interactions.
Industry: It may be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(4-piperidin-1-ylphenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-N-(4-morpholin-1-ylphenyl)acetamide: Similar structure with a morpholine ring instead of a piperidine ring.
2-(4-chlorophenyl)-N-(4-pyrrolidin-1-ylphenyl)acetamide: Contains a pyrrolidine ring instead of a piperidine ring.
Uniqueness
2-(4-chlorophenyl)-N-(4-piperidin-1-ylphenyl)acetamide is unique due to the presence of the piperidine ring, which can influence its pharmacological properties and interactions with biological targets
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(4-piperidin-1-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c20-16-6-4-15(5-7-16)14-19(23)21-17-8-10-18(11-9-17)22-12-2-1-3-13-22/h4-11H,1-3,12-14H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYUVRVWGALFTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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